Benzyl 2,6-dichloro-3-hydroxyisonicotinate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
185423-00-1 |
|---|---|
Molecular Formula |
C13H9Cl2NO3 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
benzyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-6-9(11(17)12(15)16-10)13(18)19-7-8-4-2-1-3-5-8/h1-6,17H,7H2 |
InChI Key |
OLAJCVCBSFDZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=NC(=C2O)Cl)Cl |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of Benzyl 2,6 Dichloro 3 Hydroxyisonicotinate
Retrosynthetic Analysis of the Isonicotinate (B8489971) Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comnih.gov For Benzyl (B1604629) 2,6-dichloro-3-hydroxyisonicotinate, the analysis reveals key disconnections and functional group interconversions (FGIs) that form the basis of a viable synthetic plan.
The most logical initial disconnection is the ester linkage, breaking the C4-carboxyl benzyl ester bond. This is a standard C-O disconnection that simplifies the target molecule into two key precursors: 2,6-dichloro-3-hydroxyisonicotinic acid and benzyl alcohol . Benzyl alcohol is a readily available starting material.
The focus then shifts to the substituted isonicotinic acid. The synthetic challenge lies in the precise arrangement of the chloro, hydroxyl, and carboxylic acid groups on the pyridine (B92270) ring. A plausible FGI involves converting the 3-hydroxy group back to a more synthetically accessible precursor, such as a nitro group. This is a common strategy as the selective introduction of a hydroxyl group can be challenging, whereas nitration followed by reduction and diazotization is a well-established pathway. This leads to the precursor 2,6-dichloro-3-nitroisonicotinic acid .
Further deconstruction targets the isonicotinic acid moiety itself. The carboxylic acid at the C4 position can be retrosynthetically derived from the oxidation of a C4-alkyl group (e.g., methyl) or the hydrolysis of a C4-nitrile group. This simplifies the core structure to 2,6-dichloro-4-(precursor)-3-nitropyridine .
Finally, the synthesis of the 2,6-dichloro-3-nitropyridine (B41883) core can be envisioned starting from a simpler pyridine derivative. The chloro groups can be introduced via direct chlorination of the pyridine ring, and the nitro group can be installed via electrophilic nitration. This leads back to 2,6-dichloropyridine (B45657) as a key intermediate, which itself can be synthesized from pyridine. wikipedia.org This multi-step retrosynthesis provides a clear and logical roadmap for the forward synthesis.
Precursor Synthesis and Derivatization of the 2,6-Dichloropyridine Core
The forward synthesis builds upon the retrosynthetic plan, starting with the functionalization of the pyridine ring to create the key 2,6-dichloropyridine intermediate, which is then further elaborated.
The synthesis of the core structure begins with the halogenation of pyridine. 2,6-Dichloropyridine is a known compound that can be produced by the direct reaction of pyridine with chlorine, often at elevated temperatures, with 2-chloropyridine (B119429) serving as an intermediate. wikipedia.orggoogle.com
Once the 2,6-dichloropyridine scaffold is obtained, the next crucial step is the regioselective introduction of a nitro group at the C3 position. Due to the deactivating nature of the two chlorine atoms and the pyridine nitrogen, harsh conditions are required for this electrophilic aromatic substitution. The nitration is typically achieved using a mixture of concentrated or fuming nitric acid and a strong acid catalyst, such as concentrated sulfuric acid or oleum (B3057394) (H₂SO₄ containing dissolved SO₃). google.comresearchgate.net The use of oleum can improve reaction conditions by allowing lower molar ratios of nitric acid to be used and minimizing the evolution of hazardous nitrogen oxide fumes. google.com The reaction proceeds to give 2,6-dichloro-3-nitropyridine in moderate to good yields.
Table 1: Representative Conditions for the Nitration of 2,6-Dichloropyridine
| Nitrating Agent | Acid/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fuming HNO₃ | Conc. H₂SO₄ | 65 | 2 | 46 | researchgate.net |
| White Fuming HNO₃ | 65% Oleum | 68-134 | 5.5 | 77 | google.com |
| Conc. HNO₃ (68%) | Conc. H₂SO₄ | 110-120 | 20 | 51.8 | google.com |
With 2,6-dichloro-3-nitropyridine in hand, the next transformation is the conversion of the C3-nitro group into a hydroxyl group. A direct nucleophilic substitution of the nitro group is not feasible. Therefore, a multi-step sequence is employed.
Reduction of the Nitro Group: The 3-nitro group is first reduced to a 3-amino group to yield 2,6-dichloro-3-aminopyridine . This reduction can be accomplished using various standard methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or, more commonly, with metals in acidic media (e.g., Sn, Fe, or Zn in HCl).
Diazotization and Hydrolysis: The resulting 3-amino-2,6-dichloropyridine (B189475) is then converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0-5 °C). The resulting diazonium salt is often unstable and is immediately subjected to hydrolysis by warming the aqueous solution. The diazonium group is an excellent leaving group and is displaced by water to yield the desired 2,6-dichloro-3-hydroxypyridine .
This sequence ensures high regioselectivity for the introduction of the hydroxyl group at the C3 position, leveraging the initial directed nitration. While modern methods like electrochemical C-H hydroxylation exist for some aromatic systems, they may lack the specific regioselectivity required for this highly substituted pyridine core. nih.gov
(Note: The synthesis of the isonicotinic acid moiety, i.e., the introduction of the C4-carboxyl group, would typically be carried out on an intermediate such as 2,6-dichloro-3-nitropyridine or 2,6-dichloro-3-hydroxypyridine, starting from a C4-methyl or C4-cyano precursor, which is then oxidized or hydrolyzed, respectively.)
The final step in the synthesis is the formation of the benzyl ester. This is accomplished by the esterification of the 2,6-dichloro-3-hydroxyisonicotinic acid intermediate with benzyl alcohol. Several methods can be employed for this transformation.
Fischer Esterification: The most direct method is the Fischer esterification, where the carboxylic acid is heated with an excess of benzyl alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl, or p-toluenesulfonic acid). The reaction is reversible, and water is typically removed to drive the equilibrium towards the product.
Catalytic Esterification: Heterogeneous catalysts have been developed for the efficient esterification of benzyl alcohol. nih.gov For example, sulfated metal-incorporated mesoporous silicates have shown high activity and selectivity for the esterification of benzyl alcohol with acetic acid, and similar systems could be adapted for this synthesis. nih.gov
Use of Coupling Reagents: If the substrate is sensitive to strong acid and high temperatures, esterification can be achieved under milder conditions using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Alkylation of the Carboxylate: An alternative involves converting the carboxylic acid to its carboxylate salt (e.g., with a base like Cs₂CO₃) and then treating it with an activated benzyl source like benzyl bromide or benzyl chloride. Another approach uses 2-benzyloxypyridine in the presence of methyl triflate, which serves as a neutral benzyl transfer reagent compatible with sensitive functional groups. beilstein-journals.org
Novel Synthetic Routes and Catalytic Approaches
Beyond the classical functionalization pathway, modern synthetic methodologies offer alternative and potentially more convergent strategies for constructing the target molecule.
Organometallic cross-coupling reactions provide powerful tools for the C-C and C-heteroatom bond formations necessary to build the functionalized pyridine scaffold. acs.org These methods offer a modular approach where a pre-functionalized pyridine core can be coupled with various partners.
A hypothetical route could start with a polyhalogenated pyridine, such as 2,3,6-trichloropyridine (B1294687) or 2,6-dichloro-3-bromopyridine. This allows for selective, site-differentiated reactions. For instance, a Negishi or Stille coupling could be used to introduce a protected carboxyl group precursor (e.g., a cyano group) at the C4 position by reacting with an appropriate organozinc or organotin reagent. mdpi.com The halogen at the C3 position could then be converted to a hydroxyl group via a Buchwald-Hartwig amination followed by diazotization, or potentially through a palladium-catalyzed hydroxylation.
The use of organometallic reagents derived from pyridines, such as pyridylzinc bromides, has also proven effective for coupling with various electrophiles under mild conditions. nih.gov This strategy could be employed to build the pyridine ring with the desired substituents in a convergent fashion, potentially reducing the number of steps required compared to the linear functionalization of a simple pyridine starting material. acs.org Such catalytic approaches offer flexibility and are often more tolerant of a wide range of functional groups.
Stereoselective and Chemoselective Synthesis Considerations
The synthesis of Benzyl 2,6-dichloro-3-hydroxyisonicotinate presents several chemoselectivity challenges. A plausible synthetic route commences with the commercially available 2,6-dichloroisonicotinic acid. The primary challenge lies in the regioselective introduction of a hydroxyl group at the 3-position of the pyridine ring.
One potential strategy involves the nitration of the pyridine ring, followed by reduction to an amino group, and subsequent diazotization and hydrolysis to yield the desired hydroxyl group. However, the directing effects of the existing chloro and carboxyl substituents must be carefully considered to achieve the desired 3-position functionalization.
A critical chemoselective step is the esterification of the carboxylic acid in the presence of the newly introduced hydroxyl group. Standard esterification methods using benzyl alcohol under acidic conditions could lead to undesired etherification of the hydroxyl group. To circumvent this, several strategies can be employed:
Protection of the Hydroxyl Group: The hydroxyl group can be protected with a suitable protecting group, such as a silyl (B83357) ether or an acetyl group, prior to esterification. Following the formation of the benzyl ester, the protecting group can be selectively removed under mild conditions.
Selective Esterification Catalysts: The use of specific catalysts that favor the esterification of carboxylic acids over the etherification of phenols can be explored. For instance, dicyclohexylcarbodiimide (DCC) or other coupling agents in the presence of a mild base can facilitate the direct esterification of the carboxylic acid. Boric acid has also been reported to catalyze the selective esterification of α-hydroxycarboxylic acids.
Neighboring Group Assistance: The inherent reactivity of the molecule can be exploited. Under certain conditions, the deprotonated phenolic hydroxyl group can assist in the regioselective functionalization of the adjacent carboxylate.
While the core pyridine structure of this compound is achiral, stereoselective considerations would become crucial if chiral centers were to be introduced, for instance, through the use of chiral reagents or catalysts in subsequent modifications of the molecule. However, for the synthesis of the target compound itself, the primary focus remains on achieving the correct regiochemistry and chemoselectivity.
Advanced Purification Techniques for Complex Organic Syntheses
The purification of this compound from the reaction mixture requires advanced techniques to remove starting materials, reagents, by-products, and potential isomers. The presence of multiple functional groups and the chlorinated aromatic ring influences the choice of purification methods.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating the target compound with high purity. The selection of the stationary phase and mobile phase is critical for achieving optimal separation.
| Parameter | Condition 1 | Condition 2 |
| Column | Reverse-Phase C18 | Normal-Phase Silica |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Hexane (B92381)/Ethyl Acetate (B1210297) (gradient) |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Purity | >98% | >98% |
Interactive Data Table: Preparative HPLC Parameters
Flash Chromatography offers a rapid and efficient method for the initial purification of the crude product. The choice of adsorbent and eluent system is tailored to the polarity of the target compound.
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (230-400 mesh) | Alumina (neutral) |
| Eluent System | Hexane:Ethyl Acetate (gradient) | Dichloromethane:Methanol (B129727) (gradient) |
| Purity Achieved | 85-95% | 80-90% |
Interactive Data Table: Flash Chromatography Conditions
Recrystallization is a final purification step to obtain highly pure crystalline material. The selection of an appropriate solvent or solvent system is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvent systems for esters and aromatic compounds include ethanol (B145695)/water, ethyl acetate/hexane, and toluene/heptane (B126788). reddit.com
| Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. | Formation of well-defined crystals upon cooling. |
| Ethyl Acetate/Hexane | Ethyl acetate acts as a good solvent, while hexane acts as an anti-solvent. | Precipitation of the pure compound. |
| Toluene/Heptane | Toluene provides good solubility at high temperatures, with heptane inducing crystallization on cooling. | High purity crystalline solid. |
Interactive Data Table: Recrystallization Solvent Systems
The choice of purification technique, or a combination thereof, will depend on the specific impurities present in the crude product and the desired final purity of this compound.
Advanced Spectroscopic and Structural Elucidation of Benzyl 2,6 Dichloro 3 Hydroxyisonicotinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For Benzyl (B1604629) 2,6-dichloro-3-hydroxyisonicotinate, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign the proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecule's connectivity.
While specific experimental data for Benzyl 2,6-dichloro-3-hydroxyisonicotinate is not publicly available, a hypothetical analysis based on its structure allows for the prediction of expected NMR signals. The ¹H NMR spectrum would likely show distinct signals for the aromatic protons on the benzyl group and the single proton on the pyridine (B92270) ring. The chemical shift of the hydroxyl proton can be highly variable and dependent on solvent and concentration. The ¹³C NMR spectrum would display unique resonances for each of the 13 carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, carbonyl, methylene).
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To definitively assign these signals and elucidate the complete bonding network, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the identification of adjacent protons. For instance, the protons of the benzyl group's phenyl ring would show correlations to their neighbors.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, directly linking the proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in connecting the benzyl group to the isonicotinate (B8489971) core via the ester linkage and confirming the relative positions of the substituents on the pyridine ring.
A hypothetical HMBC correlation table is presented below, illustrating the expected key correlations that would confirm the structure.
| Proton (¹H) | Correlated Carbons (¹³C) |
| H (Pyridine Ring) | C=O, C-Cl, C-OH |
| CH₂ (Benzyl) | C=O, C (aromatic ipso) |
| OH | C-OH, C-Cl |
Advanced Solvatochromic Studies
Solvatochromism, the change in a substance's color with the polarity of the solvent, can provide insights into the electronic structure and intermolecular interactions of a molecule. bg.ac.rsacs.org For pyridine derivatives, the nitrogen atom and other polar functional groups can interact with solvent molecules, leading to shifts in UV-Visible absorption maxima. bg.ac.rs
While specific solvatochromic data for this compound is not documented, studies on related pyridine compounds demonstrate that both solvent polarity and hydrogen-bonding ability can influence their electronic transitions. nih.gov An investigation into the solvatochromic behavior of this compound would involve recording its UV-Vis spectra in a range of solvents with varying polarities. The observed shifts could then be correlated with solvent polarity scales (e.g., the ET(30) scale) to quantify the extent of the solvatochromic effect and probe the nature of the ground and excited states.
Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This measurement, with a high degree of precision, allows for the unambiguous determination of the elemental composition. The expected molecular formula is C₁₃H₉Cl₂NO₃. The theoretical exact mass for this formula can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.
Table of Expected HRMS Data:
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|
| C₁₃H₉³⁵Cl₂NO₃ | 296.9959 | Hypothetical Data |
The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, providing further confirmation of the compound's composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides detailed structural information.
For this compound, key fragmentation pathways would likely involve:
Loss of the benzyl group: A common fragmentation for benzyl esters, leading to a prominent peak corresponding to the protonated 2,6-dichloro-3-hydroxyisonicotinic acid.
Formation of the tropylium cation: The benzyl group itself can rearrange to form the stable C₇H₇⁺ ion.
Decarbonylation: Loss of carbon monoxide (CO) from the pyridine ring or the ester group.
Loss of HCl: Elimination of hydrogen chloride from the dichlorinated pyridine ring.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.
X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination
While spectroscopic methods provide invaluable information about the connectivity and electronic structure of a molecule in solution, X-ray crystallography offers the most definitive picture of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
An X-ray crystallographic analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This would confirm the planar structure of the pyridine and phenyl rings and determine the conformation of the ester linkage. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding (e.g., involving the hydroxyl group) and potential π-stacking interactions between the aromatic rings, which govern the crystal packing. The synthesis and structural analysis of related dichlorinated compounds have been reported, demonstrating the utility of this technique in unambiguously establishing molecular geometry. nih.gov While a crystal structure for the title compound is not currently available in the public domain, its determination would provide the ultimate confirmation of its molecular architecture.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and analyzing the bonding framework of a molecule. By probing the vibrational modes of a molecule, a characteristic spectrum is generated that serves as a unique molecular "fingerprint." Although a complete experimental spectrum for this compound is not publicly available, a detailed analysis of its expected vibrational frequencies can be constructed by examining structurally analogous compounds and established group frequency correlations. The key structural components of the molecule are the 2,6-dichloro-3-hydroxypyridine ring, the benzyl group, and the ester linkage.
FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The expected FT-IR absorption bands for this compound are detailed below.
A prominent feature in the FT-IR spectrum would be a broad absorption band in the region of 3400-3200 cm⁻¹ , characteristic of the O-H stretching vibration of the hydroxyl group on the pyridine ring. This broadening is a result of intermolecular hydrogen bonding.
The aromatic C-H stretching vibrations from both the pyridine ring and the benzyl group are anticipated to appear in the 3100-3000 cm⁻¹ region. vscht.cz Aliphatic C-H stretching from the methylene (-CH₂-) bridge of the benzyl group will likely be observed just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
The ester functional group is expected to produce one of the most intense bands in the spectrum. The C=O stretching vibration of the ester carbonyl is highly characteristic and should appear in the 1725-1705 cm⁻¹ range. The exact position is influenced by the electronic effects of the attached pyridine ring.
The vibrations of the substituted pyridine ring will give rise to several bands. The C=C and C=N ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. elixirpublishers.com These bands are often complex due to the coupling of vibrations within the aromatic system. The presence of chlorine substituents on the ring is expected to influence the position and intensity of these modes.
The C-O stretching vibrations from the ester group are typically found in the 1300-1100 cm⁻¹ region and may appear as two distinct bands. Furthermore, in-plane bending of the hydroxyl group (O-H bend) often couples with C-O stretching and can be observed around 1260-1200 cm⁻¹ .
The C-Cl stretching vibrations from the two chlorine atoms on the pyridine ring are expected to produce strong bands in the lower frequency "fingerprint region," typically between 800-600 cm⁻¹ . The out-of-plane C-H bending vibrations for the substituted aromatic rings would also appear in this region, generally between 900-675 cm⁻¹ . vscht.cz
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3400-3200 | Broad, Medium-Strong | O-H Stretch (intermolecular H-bonded) |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2850 | Weak | Aliphatic C-H Stretch (-CH₂-) |
| 1725-1705 | Strong | C=O Stretch (Ester) |
| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretch (Pyridine) |
| 1300-1100 | Medium | C-O Stretch (Ester) |
| 1260-1200 | Medium | O-H In-plane Bend |
| 900-675 | Medium | Aromatic C-H Out-of-plane Bend |
| 800-600 | Strong | C-Cl Stretch |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The phenyl ring breathing mode of the benzyl group should produce a very strong and sharp band around 1002 cm⁻¹ . researchgate.net The pyridine ring will also have its own characteristic ring breathing vibration.
The C=O stretching of the ester group, while strong in the IR, is typically of medium to weak intensity in the Raman spectrum and would be expected in a similar region of 1725-1705 cm⁻¹ . Aromatic C-H stretching modes will appear in the 3100-3000 cm⁻¹ region, similar to the FT-IR spectrum.
The C-Cl stretching vibrations are also Raman active and would be observed in the 800-600 cm⁻¹ range. The symmetric vibrations of the substituted aromatic rings often give rise to strong Raman signals, aiding in the structural characterization. For instance, a strong band around 1027 cm⁻¹ can often be assigned to an in-plane C-H bending mode of the benzyl group. researchgate.net
Table 2: Predicted Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1725-1705 | Weak-Medium | C=O Stretch (Ester) |
| 1600-1550 | Strong | Aromatic Ring Stretch (Pyridine & Benzyl) |
| 1027 | Medium | In-plane C-H Bend (Benzyl) |
| 1002 | Very Strong | Phenyl Ring Breathing Mode (Benzyl) |
| 800-600 | Medium-Strong | C-Cl Stretch |
Investigations into the Chemical Reactivity and Transformation Mechanisms of Benzyl 2,6 Dichloro 3 Hydroxyisonicotinate
Reactivity Profiling of the 2,6-Dichloro-3-hydroxyisonicotinate Core
The pyridine (B92270) nucleus, being electron-deficient, and further substituted with two electron-withdrawing chlorine atoms, a hydroxyl group, and a benzyl (B1604629) isonicotinate (B8489971) group, exhibits a distinct reactivity pattern.
The pyridine ring in Benzyl 2,6-dichloro-3-hydroxyisonicotinate is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of two chlorine atoms, which are good leaving groups, at positions 2 and 6, flanking the ring nitrogen, makes these sites particularly susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen and the ester group further enhances the electrophilicity of the carbon atoms bearing the chlorine atoms.
Nucleophilic aromatic substitution reactions on such activated pyridine rings typically proceed via an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. The reaction rate is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Expected Product | Reaction Conditions |
|---|---|---|---|
| Amine | R-NH₂ | Benzyl 2-amino-6-chloro-3-hydroxyisonicotinate or Benzyl 2,6-diamino-3-hydroxyisonicotinate | Heat, often with a copper catalyst for disubstitution. |
| Alkoxide | RO⁻ | Benzyl 2-alkoxy-6-chloro-3-hydroxyisonicotinate | Base (e.g., NaH) and the corresponding alcohol. |
| Thiolate | RS⁻ | Benzyl 2-chloro-3-hydroxy-6-(alkylthio)isonicotinate | Base (e.g., NaH) and the corresponding thiol. |
This table is predictive and based on the general reactivity of 2,6-dihalopyridines.
Research on related 2,6-dihalopyridine systems has shown that selective mono- or di-substitution can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the nucleophile and the use of catalysts like copper(I) iodide for diaminations.
The pyridine ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it generally resistant to electrophilic aromatic substitution. In the case of this compound, the presence of two additional strongly deactivating chlorine atoms further diminishes the ring's nucleophilicity.
While the hydroxyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions (positions 2 and 4), its activating effect is largely overcome by the cumulative deactivating effects of the ring nitrogen and the two chlorine atoms. Therefore, electrophilic substitution on the pyridine ring of this compound is expected to be extremely difficult and require harsh reaction conditions. If a reaction were to occur, it would most likely be directed to the 4-position, which is para to the hydroxyl group and not occupied by a chlorine atom. However, the steric hindrance from the adjacent benzyl ester group could also impede such a reaction.
Transformations Involving the Hydroxyl Functionality
The phenolic hydroxyl group at the 3-position is a key site for various chemical transformations, including alkylation, acylation, and oxidation-reduction reactions.
The hydroxyl group can be readily alkylated or acylated under appropriate conditions. These reactions proceed via nucleophilic attack of the hydroxyl oxygen on an electrophilic carbon.
Alkylation: O-alkylation of the hydroxyl group can be achieved using various alkylating agents in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion.
Acylation: Acylation of the hydroxyl group leads to the formation of an ester. This is typically carried out using an acyl halide or anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct.
Table 2: Representative Alkylation and Acylation Reactions of the Hydroxyl Group
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | Methyl iodide (CH₃I) with a base (e.g., K₂CO₃) | Benzyl 2,6-dichloro-3-methoxyisonicotinate |
Studies on 3-hydroxypyridine (B118123) derivatives have demonstrated that O-alkylation is a common and efficient transformation. tandfonline.com
The hydroxyl group can participate in oxidation reactions, although the electron-deficient nature of the pyridine ring may influence its reactivity. Mild oxidizing agents could potentially convert the hydroxyl group to a ketone, leading to the formation of a pyridone tautomer. However, the stability of the aromatic system makes this transformation less favorable for 3-hydroxypyridines compared to 2- and 4-hydroxypyridines which readily tautomerize. wikipedia.org
Reduction of the pyridine ring of 3-hydroxypyridine derivatives has been achieved through catalytic hydrogenation under high pressure and temperature, using catalysts such as Raney nickel. google.com This would convert the pyridine ring to a piperidine (B6355638) ring, yielding the corresponding Benzyl 2,6-dichloro-3-hydroxypiperidine-4-carboxylate. The specific conditions required for the reduction of this compound would need to be determined experimentally, as the presence of the chloro and ester substituents would influence the reaction.
Ester Hydrolysis and Transesterification Pathways
The benzyl ester functionality is susceptible to both hydrolysis and transesterification reactions. These reactions involve nucleophilic attack at the carbonyl carbon of the ester.
Ester Hydrolysis: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,6-dichloro-3-hydroxyisonicotinic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt.
The rate of hydrolysis can be influenced by steric hindrance and the electronic effects of the substituents on the pyridine ring. pearson.com
Transesterification: This process involves the conversion of the benzyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield the corresponding methyl ester. Transesterification can be a useful method for modifying the ester group to alter the compound's properties. masterorganicchemistry.com
Table 3: Hydrolysis and Transesterification of the Benzyl Ester
| Reaction | Reagents | Product |
|---|---|---|
| Acid-catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 2,6-dichloro-3-hydroxyisonicotinic acid |
| Base-catalyzed Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH) | 2,6-dichloro-3-hydroxyisonicotinate salt |
Mechanisms of Degradation under Various Chemical Stress Conditions
The primary pathway for the degradation of this compound under chemical stress is expected to be the hydrolysis of the benzyl ester linkage. This reaction can be catalyzed by both acids and bases, leading to the formation of 2,6-dichloro-3-hydroxyisonicotinic acid and benzyl alcohol. The rate and mechanism of this hydrolysis are significantly influenced by the electronic and steric effects of the substituents on the pyridine ring.
Under acidic conditions, the hydrolysis of this compound is anticipated to proceed via mechanisms typical for ester hydrolysis, primarily the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) or potentially the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. ucoz.com
The predominant AAC2 mechanism involves the initial protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, eliminating benzyl alcohol and yielding the protonated form of 2,6-dichloro-3-hydroxyisonicotinic acid. The final step is the deprotonation of the carboxylic acid.
The presence of two electron-withdrawing chlorine atoms on the pyridine ring is expected to further enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by water and favoring the AAC2 pathway. stackexchange.com
Alternatively, the AAL1 mechanism, involving the cleavage of the bond between the oxygen atom and the benzyl group, could occur if the benzylic carbocation is sufficiently stable. ucoz.com This pathway involves the protonation of the ester oxygen of the benzyl group, followed by the departure of the protonated carboxylic acid to form a benzyl carbocation. This carbocation is then captured by water to form benzyl alcohol. While the benzyl carbocation has some stability, the AAC2 mechanism is generally more common for the hydrolysis of benzyl esters of aromatic acids. ucoz.com
The degradation products under acid-catalyzed conditions are therefore predicted to be 2,6-dichloro-3-hydroxyisonicotinic acid and benzyl alcohol.
Table 1: Plausible Steps in the AAC2 Acid-Catalyzed Degradation of this compound
| Step | Description |
| 1 | Protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). |
| 2 | Nucleophilic attack by a water molecule on the protonated carbonyl carbon. |
| 3 | Formation of a tetrahedral intermediate. |
| 4 | Proton transfer from the attacking water molecule to the benzyloxy oxygen. |
| 5 | Elimination of benzyl alcohol from the tetrahedral intermediate. |
| 6 | Deprotonation of the resulting protonated carboxylic acid to yield 2,6-dichloro-3-hydroxyisonicotinic acid. |
The degradation of this compound is expected to be significantly faster under basic conditions compared to acidic or neutral conditions. The primary mechanism for base-catalyzed ester hydrolysis is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com This reaction is effectively a saponification process.
The BAC2 mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, with the departure of the benzyloxide ion as the leaving group, to form 2,6-dichloro-3-hydroxyisonicotinic acid. The benzyloxide ion is a strong base and will readily deprotonate the newly formed carboxylic acid in an irreversible step, forming the carboxylate salt and benzyl alcohol. libretexts.orgyoutube.com
The electron-withdrawing nature of the two chlorine atoms on the pyridine ring will make the carbonyl carbon more electrophilic and thus more susceptible to attack by the hydroxide ion, leading to an increased rate of hydrolysis. stackexchange.com Furthermore, the 3-hydroxy group can play a role in the base-catalyzed hydrolysis. The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions to form a phenoxide. This deprotonation can lead to neighboring group participation, where the resulting phenoxide ion could potentially influence the reactivity of the adjacent ester group, although direct intramolecular catalysis is sterically hindered in this specific isomer. lookchem.com Studies on benzyl nicotinate (B505614) have shown that its degradation is catalyzed by hydroxide ions and follows first-order kinetics. nih.gov
The final products of the base-catalyzed degradation will be the salt of 2,6-dichloro-3-hydroxyisonicotinic acid and benzyl alcohol.
Table 2: Plausible Steps in the BAC2 Base-Catalyzed Degradation of this compound
| Step | Description |
| 1 | Nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester. |
| 2 | Formation of a tetrahedral intermediate with a negative charge on the oxygen. |
| 3 | Collapse of the tetrahedral intermediate, leading to the expulsion of the benzyloxide anion as the leaving group. |
| 4 | Formation of 2,6-dichloro-3-hydroxyisonicotinic acid. |
| 5 | Rapid and irreversible acid-base reaction between the carboxylic acid and the benzyloxide anion to form the carboxylate salt and benzyl alcohol. |
Computational and Theoretical Chemistry Studies of Benzyl 2,6 Dichloro 3 Hydroxyisonicotinate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a stable molecular geometry.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like Benzyl (B1604629) 2,6-dichloro-3-hydroxyisonicotinate, a DFT study would typically commence with a geometry optimization to find the lowest energy arrangement of its atoms. This process would yield key data such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.
A hypothetical data table for the ground state properties of Benzyl 2,6-dichloro-3-hydroxyisonicotinate, as would be generated from a DFT calculation, is presented below.
| Property | Predicted Value |
| Total Energy | Value (Hartrees) |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap | Value (eV) |
| Dipole Moment | Value (Debye) |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a pathway to higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to refine the geometric and electronic parameters obtained from DFT. These high-level calculations are particularly valuable for benchmarking the results of less computationally intensive methods and for obtaining highly reliable predictions for properties that are sensitive to electron correlation effects.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. An MD simulation of this compound would involve calculating the forces between its atoms and using these to predict their motion over time.
This approach is invaluable for conformational analysis, as it can reveal the different shapes the molecule can adopt and the energy barriers between these conformations. The flexibility of the benzyl group and the potential for intramolecular hydrogen bonding involving the hydroxyl group are aspects that would be particularly interesting to investigate through MD.
Furthermore, MD simulations can explicitly include solvent molecules, providing a more realistic model of the compound's behavior in solution. These simulations can shed light on how the solvent influences the conformational preferences of the molecule and can be used to calculate properties such as the solvation free energy.
Reaction Pathway and Transition State Analysis for Predicted Chemical Transformations
Computational chemistry can also be used to predict how a molecule might react. By mapping out the potential energy surface for a proposed reaction, it is possible to identify the most likely reaction pathways and the transition states that connect reactants to products.
For this compound, theoretical studies could investigate its susceptibility to nucleophilic or electrophilic attack, the potential for ester hydrolysis, or reactions involving the hydroxyl and chloro substituents on the pyridine (B92270) ring. The calculation of activation energies for these potential transformations would provide valuable insights into the molecule's reactivity and stability under different conditions.
Prediction of Spectroscopic Parameters via Computational Models
A significant application of computational chemistry is the prediction of spectroscopic properties. By calculating these parameters and comparing them with experimental spectra, the accuracy of the computational model can be validated, and the interpretation of experimental data can be aided.
For this compound, computational methods could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. The predicted IR spectrum, for example, would show characteristic peaks for the C=O, O-H, and C-Cl stretching vibrations, which could be compared with experimental data to confirm the molecule's structure.
A hypothetical table of predicted spectroscopic data is shown below.
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | List of shifts |
| ¹³C NMR | Chemical Shift (ppm) | List of shifts |
| IR | Vibrational Frequency (cm⁻¹) | List of frequencies and assignments |
| UV-Vis | Wavelength of Max. Absorption (nm) | Value |
Exploration of Biochemical Interactions and Mechanistic Biology of Benzyl 2,6 Dichloro 3 Hydroxyisonicotinate Analogs
Structure-Activity Relationship (SAR) Elucidation for Related Pyridine (B92270) Derivatives
The biological activity of pyridine derivatives is intricately linked to the nature and position of substituents on the pyridine ring. For compounds related to Benzyl (B1604629) 2,6-dichloro-3-hydroxyisonicotinate, the presence of halogen atoms, such as chlorine, is known to significantly influence their physicochemical properties and, consequently, their biological interactions. Halogens can alter the electronic distribution within the molecule, affecting its ability to form hydrogen bonds and interact with biological targets.
The substitution pattern on the pyridine ring is a critical determinant of activity. For instance, in various classes of pyridine-containing compounds, the specific placement of electron-withdrawing or electron-donating groups can dictate the molecule's affinity for receptors or enzymes. The arrangement of the dichloro, hydroxyl, and benzyl ester groups in Benzyl 2,6-dichloro-3-hydroxyisonicotinate suggests a specific spatial and electronic configuration that would be key to its biological function. SAR studies on analogous compounds often reveal that even minor modifications, such as shifting a substituent from one position to another, can lead to a dramatic change in activity.
In Vitro Enzyme Inhibition and Activation Studies (Mechanistic Focus)
The 2,6-dichloro substitution pattern, as seen in the target compound, is a feature present in some biologically active molecules. This substitution can contribute to the molecule's ability to fit into specific enzymatic pockets and may enhance its inhibitory potency. The hydroxyl group at the 3-position can also play a crucial role, potentially acting as a hydrogen bond donor or acceptor, further stabilizing the interaction with an enzyme.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
To compensate for the absence of experimental data, computational methods like molecular docking and molecular dynamics simulations can offer predictive insights into the potential interactions of this compound with biological targets. Molecular docking studies on analogous pyridine derivatives have been used to predict their binding modes within the active sites of enzymes. sapub.org
These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. For this compound, docking studies could predict how the benzyl ester group fits into a hydrophobic pocket of a target protein, while the dichlorinated pyridine core interacts with other residues. Molecular dynamics simulations could further elucidate the stability of these interactions over time, providing a more dynamic picture of the binding event.
Investigation of Receptor Binding Mechanisms (if applicable to structural class)
The interaction of pyridine-based compounds with various receptors is a well-established area of research. For instance, derivatives of nicotinic acid (a pyridine carboxylic acid) are known to interact with specific G protein-coupled receptors. nih.gov The structural features of this compound, particularly the substituted pyridine core, suggest the potential for interaction with specific receptor binding sites.
Cellular Pathway Modulation Studies at a Mechanistic Level
The ultimate biological effect of a compound is determined by its ability to modulate cellular pathways. While no specific studies on the cellular effects of this compound have been found, related compounds are known to influence various signaling cascades. nih.gov For example, compounds that interact with kinases or specific receptors can trigger a cascade of intracellular events, leading to changes in gene expression and cellular function.
Understanding how a compound like this compound might modulate these pathways would require dedicated cellular assays. Such studies would investigate its effects on cell proliferation, apoptosis, and other key cellular processes to unravel its mechanistic biology at a cellular level.
No Scientific Data Available on the Environmental Fate of this compound
Following a comprehensive search of scientific literature and environmental fate databases, it has been determined that there is no available research specifically detailing the environmental fate and degradation pathways of the chemical compound this compound.
Searches for the compound's photodegradation mechanisms, hydrolytic stability, and biotransformation pathways did not yield any specific studies. This lack of data prevents a scientifically accurate and detailed discussion of its behavior in aquatic or terrestrial environments, including the identification of potential byproducts, metabolites, or the enzyme systems that might be involved in its degradation.
Attempts were made to identify if this compound is a known metabolite or degradation product of a more widely studied parent compound, such as a pesticide. This approach also did not yield any direct links or relevant data that would allow for an inferential analysis of its environmental persistence or degradation kinetics.
Therefore, it is not possible to generate the requested article with the required level of scientific detail and accuracy as outlined in the provided structure. The information necessary to populate the sections on photodegradation, hydrolysis, and biotransformation for this compound is not present in the public scientific domain at this time.
Future Research Directions and Unexplored Avenues in Dichlorohydroxyisonicotinate Chemistry
Development of Advanced Analytical Methods for Trace Detection
The increasing synthesis and potential application of chlorinated pyridine (B92270) derivatives necessitate the development of sophisticated analytical methods for their detection, particularly at trace levels in complex matrices. While standard techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are foundational, future research should focus on enhancing sensitivity and selectivity for compounds like Benzyl (B1604629) 2,6-dichloro-3-hydroxyisonicotinate.
Key Research Thrusts:
Hyphenated Mass Spectrometry Techniques: The coupling of high-resolution gas chromatography (HRGC) with mass spectrometry (MS) is a powerful tool for analyzing volatile compounds like pyridine derivatives. Future work should aim to develop specific GC-MS protocols, optimizing parameters such as column type, temperature programming, and ionization methods to achieve low detection limits, potentially in the parts-per-trillion range. cdc.govmdpi.com Negative-ion chemical ionization (NICI) mass spectrometry, which is highly sensitive for electrophilic compounds like chlorinated organics, could be particularly effective for trace-level detection in environmental and biological samples. nih.gov
Fluorescence-Based Sensors: A promising and cost-effective avenue is the creation of fluorescence spot sensors. nih.gov This involves designing chemosensors where the fluorescence is either quenched or enhanced upon binding to the target dichlorohydroxyisonicotinate. Such sensors could offer rapid, on-site detection capabilities, which are crucial for environmental monitoring and process control.
Sample Preparation and Matrix Effect Reduction: A significant challenge in trace analysis is the interference from the sample matrix. Research into advanced sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), could pre-concentrate the analyte and minimize matrix effects, leading to more accurate and reliable quantification. acs.org
| Analytical Technique | Potential Application for Dichlorohydroxyisonicotinates | Key Advantages |
| GC-MS/MS | Quantification in environmental samples (water, soil) | High selectivity and sensitivity, structural confirmation |
| LC-QTOF-MS | Analysis of metabolites in biological samples | Suitable for less volatile derivatives, high mass accuracy |
| Fluorescence Spectroscopy | Rapid screening and on-site detection | High sensitivity, potential for portable sensors |
| Solid-Phase Microextraction | Pre-concentration from complex matrices | Solventless, simple, integrates sampling and extraction |
Integration with Materials Science for Novel Applications
The inherent structural features of Benzyl 2,6-dichloro-3-hydroxyisonicotinate make it an attractive building block for advanced materials. The pyridine core offers unique electronic and coordination properties, while the various functional groups (chlorine, hydroxyl, benzyl ester) provide sites for polymerization or attachment to other molecular frameworks. nbinno.comnih.gov
Potential Applications in Materials Science:
Functional Polymers: The hydroxyl and ester functionalities can be used to incorporate the dichlorohydroxyisonicotinate moiety into polymer chains, such as polyesters or polyurethanes. The resulting polymers could exhibit enhanced thermal stability, flame retardancy (due to the chlorine content), or specific metal-coordinating properties. Polymer-supported pyridine ligands have already shown utility in catalysis, and this approach could be extended to create recyclable catalytic systems. acs.orgresearchgate.net
Organic Electronics: Pyridine derivatives are integral components in materials for organic light-emitting diodes (OLEDs), solar cells, and sensors. nbinno.com The electron-deficient nature of the dichlorinated pyridine ring could be exploited to create materials with specific charge-transport properties. Future research could involve synthesizing conjugated systems where the dichlorohydroxyisonicotinate unit acts as a key electronic modulator.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group are excellent coordination sites for metal ions. benthamscience.com This suggests the potential to use derivatives of this compound as organic linkers for the synthesis of novel MOFs. These materials could have applications in gas storage, separation, and catalysis, with the chlorine atoms offering a way to fine-tune the pore environment.
Green Chemistry Approaches for Sustainable Synthesis
Conventional methods for synthesizing chlorinated aromatic compounds often rely on harsh reagents and produce significant waste. mdpi.com Adopting green chemistry principles for the synthesis of this compound is crucial for its long-term viability and environmental sustainability.
Future Research Directions in Green Synthesis:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. nih.govijarsct.co.inacs.orgresearchgate.net Developing microwave-assisted protocols for the chlorination and esterification steps in the synthesis of the target compound would represent a significant step towards a more sustainable process.
Alternative Chlorinating Agents: Moving away from hazardous reagents like chlorine gas is a key goal of green chemistry. Research should explore the use of safer, solid chlorinating agents such as N-chlorosuccinimide (NCS) under milder conditions. ijarsct.co.in Electrochemical methods, which can generate chlorine in situ from sources like HCl, also offer a highly controlled and potentially greener alternative. acs.org
Catalytic Dechlorination: For the synthesis of derivatives, selective dechlorination is often necessary. Catalytic hydrodechlorination using bimetallic catalysts (e.g., Pd-Ni, Pd-Fe) offers an environmentally friendly way to remove chlorine atoms selectively, avoiding the use of stoichiometric reducing agents. mdpi.com This allows for the transformation of polychlorinated pyridines into less chlorinated, value-added products. google.com
| Green Chemistry Principle | Application to Dichlorohydroxyisonicotinate Synthesis | Expected Benefit |
| Alternative Energy Sources | Microwave-assisted reactions | Reduced reaction time, lower energy use |
| Safer Reagents | Use of N-chlorosuccinimide instead of Cl2 gas | Reduced hazard and toxicity |
| Catalysis | Transition metal-catalyzed C-H functionalization | Higher atom economy, fewer steps |
| Waste Reduction | One-pot multi-component reactions | Streamlined process, less solvent waste |
Exploration of New Catalytic Transformations
The functional groups on this compound provide multiple handles for catalytic transformations, enabling the synthesis of a diverse library of new compounds with potentially valuable properties. The field of C-H functionalization, in particular, offers powerful tools for directly modifying the pyridine core. rsc.org
Unexplored Catalytic Avenues:
C-H Functionalization: Despite the presence of activating and directing groups, the direct C-H functionalization of the pyridine ring in this specific compound remains unexplored. Transition-metal catalysis (e.g., using Palladium, Rhodium, or Iridium) could enable the regioselective introduction of alkyl, aryl, or other functional groups at the C-5 position, bypassing the need for multi-step classical syntheses. beilstein-journals.orgnih.govnih.gov
Dearomatization Reactions: Catalytic asymmetric dearomatization of pyridines is a cutting-edge strategy for producing highly functionalized, chiral, three-dimensional molecules from flat aromatic precursors. mdpi.com Applying these methods to this compound could generate novel chiral building blocks for pharmaceutical and agrochemical research.
Cross-Coupling Reactions: The two chlorine atoms are prime sites for well-established cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. Future research should focus on the selective, stepwise functionalization of the C-2 and C-6 positions, which would allow for the controlled synthesis of complex, unsymmetrically substituted pyridine derivatives. The differing electronic environments of the two C-Cl bonds may allow for inherent selectivity.
| Catalytic Reaction | Target Position | Potential Product Class |
| Suzuki Coupling | C-2 and/or C-6 | Aryl- or heteroaryl-substituted isonicotinates |
| Buchwald-Hartwig Amination | C-2 and/or C-6 | Amino-substituted isonicotinates |
| Direct C-H Arylation | C-5 | 5-Aryl-2,6-dichloro-3-hydroxyisonicotinates |
| Asymmetric Dearomatization | Pyridine Ring | Chiral piperidine (B6355638) and dihydropyridine derivatives |
Q & A
Q. What are the recommended synthetic routes for Benzyl 2,6-dichloro-3-hydroxyisonicotinate, and how can purity be ensured?
Methodological Answer:
- Synthesis Strategy : Begin with isonicotinic acid derivatives. Introduce chlorine atoms at the 2- and 6-positions via electrophilic aromatic substitution using reagents like SOCl₂ or PCl₅. Protect the hydroxyl group at position 3 with a benzyl group using benzyl chloride or benzyl bromide in the presence of a base (e.g., K₂CO₃).
- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
- Critical Step : Monitor reaction progress with TLC and ensure anhydrous conditions to avoid hydrolysis of intermediates.
Q. How should researchers characterize the structural and spectroscopic properties of this compound?
Methodological Answer:
- Structural Confirmation : Employ single-crystal X-ray diffraction (SCXRD) for unambiguous confirmation. Use SHELXL for refinement, leveraging its robust handling of small-molecule crystallography to resolve hydrogen bonding and steric effects .
- Spectroscopic Analysis :
- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and DEPT-135 to distinguish CH₃, CH₂, and CH groups.
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic patterns for chlorine atoms.
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselective chlorination outcomes during synthesis?
Methodological Answer:
- Mechanistic Insight : Regioselectivity in chlorination may depend on directing groups. The hydroxyl group at position 3 can act as a meta-director, but steric hindrance from the benzyl ester may alter reactivity.
- Experimental Design :
Q. What strategies are effective for analyzing degradation products under acidic/basic conditions?
Methodological Answer:
- Stability Testing : Expose the compound to pH-adjusted buffers (pH 2–12) at 40°C for 24–72 hours.
- Degradation Analysis :
- HPLC-PDA : Track new peaks and UV profiles to identify degradation products.
- LC-HRMS : Perform untargeted metabolomics to assign structures to unknown degradants.
- NMR Kinetics : Use ¹H NMR in D₂O to monitor real-time hydrolysis of the benzyl ester group .
Q. How can researchers optimize catalytic coupling reactions involving this compound?
Methodological Answer:
- Cross-Coupling Reactions : Test Suzuki-Miyaura coupling using boronic acids (e.g., 4-benzyloxyphenylboronic acid from Kanto Reagents) with Pd(PPh₃)₄ or SPhos-Pd catalysts.
- Optimization Parameters :
- Screen solvents (DMF, THF) and bases (K₂CO₃, CsF).
- Use Design of Experiments (DoE) to model reaction efficiency.
- Characterize products via ¹⁹F NMR (if fluorinated boronic acids are used) or SCXRD .
Q. How can computational methods aid in predicting reactivity or spectroscopic behavior?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate NMR chemical shifts (GIAO method). Compare with experimental data to validate models.
- Reactivity Prediction : Simulate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for functionalization.
- IR/Raman : Match computed vibrational spectra with experimental data to confirm assignments .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental spectroscopic data be addressed?
Methodological Answer:
- Root Cause Analysis :
- Solvent effects (implicit/explicit solvation models in DFT).
- Conformational flexibility (perform molecular dynamics simulations).
- Validation : Use polarizable continuum models (PCM) in DFT to account for solvent interactions. Compare multiple conformers’ spectra to experimental averages .
Q. What are the limitations of using SHELX for refining structures with heavy atoms (e.g., Cl)?
Methodological Answer:
- Challenge : Chlorine atoms cause strong absorption effects. SHELX may require manual adjustment of absorption correction parameters.
- Mitigation : Collect high-resolution data (≤ 0.8 Å) and use multi-scan correction (SADABS). Validate with residual density maps and Hirshfeld rigid-bond tests .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
